molecular formula C9H8N2O B11920624 4-Aminoquinolin-8-ol

4-Aminoquinolin-8-ol

Cat. No.: B11920624
M. Wt: 160.17 g/mol
InChI Key: BSAWDWUYBRFYFY-UHFFFAOYSA-N
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Description

4-Aminoquinolin-8-ol, also known as 8-aminoquinoline, is a nitrogen-containing heterocyclic compound. It is a derivative of quinoline, characterized by an amino group at the 8th position of the quinoline ring. This compound is a pale yellow solid and is structurally analogous to 8-hydroxyquinoline .

Preparation Methods

Synthetic Routes and Reaction Conditions

The original synthesis of 4-Aminoquinolin-8-ol involved the nitration of quinoline to produce a mixture of 5- and 8-nitro derivatives. These were separated by distillation and sublimation. The 8-nitro isomer was then reduced using tin powder in the presence of hydrochloric acid to yield the amine . Another method involves the amination of 8-chloroquinoline .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale nitration and reduction processes, similar to the laboratory methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced separation techniques can enhance the scalability of these processes.

Chemical Reactions Analysis

Types of Reactions

4-Aminoquinolin-8-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

Major products formed from these reactions include various substituted quinoline derivatives, which can have significant biological and chemical properties .

Mechanism of Action

The mechanism of action of 4-Aminoquinolin-8-ol and its derivatives, particularly in antimalarial activity, involves targeting the liver stages of Plasmodium infections. The compound interferes with the mitochondrial function of the parasite, leading to its death . The exact molecular targets and pathways are still under investigation, but the mitochondria are believed to be the primary site of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Aminoquinolin-8-ol include:

Uniqueness

This compound is unique due to its position-specific amino group, which allows it to form specific derivatives with distinct biological activities. Its ability to act as a bidentate ligand in coordination chemistry also sets it apart from other quinoline derivatives .

Properties

IUPAC Name

4-aminoquinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-7-4-5-11-9-6(7)2-1-3-8(9)12/h1-5,12H,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSAWDWUYBRFYFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30901157
Record name NoName_233
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30901157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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